2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile
Description
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile is a pyrazole-based nitrile derivative characterized by a pyrazole ring substituted with an ethyl group at the N1 position, a phenyl group at the C3 position, and an acetonitrile moiety at the C4 position. The ethyl and phenyl substituents contribute to its steric and electronic profile, while the nitrile group offers a reactive handle for further functionalization.
Properties
IUPAC Name |
2-(1-ethyl-3-phenylpyrazol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-2-16-10-12(8-9-14)13(15-16)11-6-4-3-5-7-11/h3-7,10H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQYVDKBVOYJRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. The primary targets of this compound are likely to be the parasites causing these diseases, namely Leishmania and Plasmodium species.
Mode of Action
It is known that pyrazole derivatives interact with their targets, causing changes that inhibit the growth and proliferation of the parasites
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that this compound interferes with the life cycle of the leishmania and plasmodium parasites, disrupting key biochemical processes required for their survival and replication.
Result of Action
The result of the action of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile is the inhibition of the growth and proliferation of Leishmania and Plasmodium parasites, leading to potent antileishmanial and antimalarial effects. This suggests that the compound could potentially be used in the treatment of leishmaniasis and malaria.
Biochemical Analysis
Biochemical Properties
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other compounds.
Cellular Effects
The effects of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Moreover, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in animal studies. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a pivotal role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic profile of the organism.
Transport and Distribution
The transport and distribution of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these mechanisms is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy.
Biological Activity
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile, a compound with the molecular formula CHN and CAS Number 2097986-44-0, has garnered attention in scientific research due to its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, antimicrobial properties, and other relevant findings from recent studies.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 211.26 g/mol |
| SMILES | N#CCc1cn(nc1c1ccccc1)CC |
| IUPAC Name | 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile |
The biological activity of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate the activity of various enzymes and receptors, influencing critical biochemical pathways. While detailed mechanisms are still being elucidated, preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition : Potentially inhibiting enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with specific receptors to alter signal transduction processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile. In vitro evaluations have demonstrated significant activity against various pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values comparable to other potent antimicrobial agents, suggesting strong inhibitory effects against bacterial growth.
- Biofilm Inhibition : It was effective in inhibiting biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis, which is crucial for preventing chronic infections .
Comparative Antimicrobial Activity
| Compound | MIC (μg/mL) | Biofilm Formation Inhibition |
|---|---|---|
| 2-(1-Ethyl-3-phenyl)-1H-pyrazol-4-yl)acetonitrile | 0.22 - 0.25 | Yes |
| Other Pyrazole Derivatives | Varies | Yes/No |
Case Studies
In a series of experiments aimed at evaluating the efficacy of various pyrazole derivatives, researchers found that compounds similar to 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetonitrile displayed promising results in both antimicrobial and anticancer assays.
Notable Research:
A study published in ACS Omega demonstrated that certain pyrazole derivatives exhibited remarkable antimicrobial activity with inhibition zones ranging from 15 mm to over 20 mm against tested bacterial strains . The most active derivative showed an MIC as low as 0.22 μg/mL.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural analogs differ in substituents at the pyrazole ring, influencing solubility, stability, and electronic properties. Below is a comparative analysis with two closely related compounds:
Compound A : 2-(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile
- Substituents :
- N1: Isopropyl (bulkier than ethyl)
- C3: Pyridin-4-yl (electron-deficient aromatic ring vs. phenyl’s electron-rich nature)
- Electronic Effects: The pyridinyl group’s nitrogen atom creates a polarizable π-system, enhancing hydrogen-bonding capability and solubility in polar solvents relative to the phenyl group. Molecular Weight: Higher molecular weight (C13H14N4 vs. C13H13N3 for the target compound) due to the additional nitrogen in pyridinyl.
Compound B : Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetonitrile (from coumarin derivatives)
- Substituents :
- Core Structure: Coumarin (oxygen-containing heterocycle vs. pyrazole)
- Functional Group: Methyl ester vs. nitrile
- Key Differences :
- Aromatic System : Coumarin’s fused benzene-pyrone system enables conjugation absent in pyrazole-based nitriles, leading to distinct UV-vis absorption and fluorescence properties.
- Reactivity : The ester group in Compound B is less reactive toward nucleophiles compared to the nitrile group in the target compound.
Electronic Properties and Computational Insights
Density Functional Theory (DFT) studies on coumarin derivatives (e.g., Compound B) reveal that substituents significantly influence frontier molecular orbitals (HOMO/LUMO), which govern redox behavior and charge transfer . While direct DFT data for the target compound is unavailable, inferences can be drawn:
- Key Observations :
- Electron-withdrawing groups (e.g., pyridinyl) lower HOMO energy, enhancing oxidative stability.
- The phenyl group’s electron-donating effect in the target compound may increase nucleophilic reactivity at the nitrile group compared to pyridinyl-containing analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
